molecular formula C13H14N2O2S3 B5232276 (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate

(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate

Cat. No. B5232276
M. Wt: 326.5 g/mol
InChI Key: IGNIWOPPCPNBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate, also known as BMMD, is a chemical compound that has been widely used in scientific research as a tool for investigating various biological processes.

Mechanism of Action

(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate works by inhibiting the activity of enzymes that are involved in various biological processes, including protein synthesis and DNA repair. It does this by binding to the active site of these enzymes and preventing them from carrying out their normal functions.
Biochemical and physiological effects:
(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death). It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate is its ability to selectively inhibit the activity of specific enzymes, making it a valuable tool for investigating the function of these enzymes in various biological processes. However, (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate can also have off-target effects, which can make it difficult to interpret experimental results. Additionally, (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate. One area of interest is the development of more selective inhibitors that target specific enzymes or protein-protein interactions. Another area of interest is the use of (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate in combination with other compounds to enhance its therapeutic potential. Finally, there is a need for more research on the safety and toxicity of (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate, particularly in vivo.

Synthesis Methods

(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-aminobenzenethiol with methyl isothiocyanate and morpholine in the presence of a base. The resulting product is then oxidized to form (2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate.

Scientific Research Applications

(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and cell signaling pathways. It has also been used as a tool for identifying potential drug targets and for screening potential drug candidates.

properties

IUPAC Name

(2-oxo-1,3-benzothiazol-3-yl)methyl morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S3/c16-12-15(10-3-1-2-4-11(10)20-12)9-19-13(18)14-5-7-17-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNIWOPPCPNBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)SCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-oxo-1,3-benzothiazol-3(2H)-yl)methyl 4-morpholinecarbodithioate

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